methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Brand Name: Vulcanchem
CAS No.: 689747-40-8
VCID: VC5240731
InChI: InChI=1S/C20H19FN4O3S/c1-28-18(26)13-29-20-24-23-17(25(20)12-14-7-3-2-4-8-14)11-22-19(27)15-9-5-6-10-16(15)21/h2-10H,11-13H2,1H3,(H,22,27)
SMILES: COC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F
Molecular Formula: C20H19FN4O3S
Molecular Weight: 414.46

methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

CAS No.: 689747-40-8

Cat. No.: VC5240731

Molecular Formula: C20H19FN4O3S

Molecular Weight: 414.46

* For research use only. Not for human or veterinary use.

methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate - 689747-40-8

Specification

CAS No. 689747-40-8
Molecular Formula C20H19FN4O3S
Molecular Weight 414.46
IUPAC Name methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Standard InChI InChI=1S/C20H19FN4O3S/c1-28-18(26)13-29-20-24-23-17(25(20)12-14-7-3-2-4-8-14)11-22-19(27)15-9-5-6-10-16(15)21/h2-10H,11-13H2,1H3,(H,22,27)
Standard InChI Key AFQGRIRGKZEQKA-UHFFFAOYSA-N
SMILES COC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F

Introduction

Methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a synthetic compound belonging to the class of triazole derivatives. These compounds are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a triazole ring, fluorophenyl group, and sulfanyl linkage in its structure makes it a promising candidate for various biological applications.

Synthesis Methodology

The synthesis of methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves multi-step chemical reactions. A typical synthetic route includes:

  • Formation of the Triazole Core: The triazole ring is synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide.

  • Introduction of the Fluorophenyl Group: Electrophilic aromatic substitution or nucleophilic coupling reactions introduce the fluorophenyl moiety.

  • Sulfanyl Acetate Addition: The sulfanyl group is attached using thiol derivatives under mild reaction conditions.

  • Final Methylation Step: Methylation of the acetoxy group ensures stability and bioavailability.

Biological Significance

Triazole derivatives like this compound are known for their broad-spectrum biological activities:

  • Antimicrobial Activity: The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria due to its ability to disrupt microbial enzymes.

  • Anticancer Potential: The fluorophenyl group may enhance binding to cancer cell receptors, making it a candidate for further cytotoxicity studies.

  • Anti-inflammatory Properties: Molecular docking studies indicate possible inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Research Applications

This compound has significant potential in drug discovery programs due to its structural versatility:

  • Molecular Docking Studies: Preliminary in silico studies suggest strong binding affinity with key biological targets.

  • Pharmacokinetics and Metabolic Stability: Further research is required to evaluate its metabolic stability in liver microsomes.

  • Synthetic Modifications: The structure allows for functional group substitutions to optimize activity.

Comparative Analysis with Related Compounds

To contextualize its properties, here is a comparison with similar triazole-based compounds:

ParameterMethyl DerivativeEthyl Derivative (Related)
Molecular Weight400.43 g/mol~607 g/mol
SolubilityModerate in organic solventsHigher due to ethoxy group
Biological ActivityAntimicrobial, anticancerAntimicrobial with broader spectrum

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